6-(4-Methylpiperazin-1-yl)nicotinic acid

Catalog No.
S734332
CAS No.
132521-70-1
M.F
C11H15N3O2
M. Wt
221.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methylpiperazin-1-yl)nicotinic acid

CAS Number

132521-70-1

Product Name

6-(4-Methylpiperazin-1-yl)nicotinic acid

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)

InChI Key

QHMVJHRGUIQPPU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1) is a highly specialized heteroaryl carboxylic acid building block widely procured for the synthesis of targeted small-molecule therapeutics, particularly kinase inhibitors. Structurally, it combines a nicotinic acid (pyridine-3-carboxylic acid) core with a basic 4-methylpiperazin-1-yl substituent at the 6-position. This specific bifunctional scaffold is prized in industrial drug discovery because it simultaneously introduces a basic amine for physiological salt formation (enhancing aqueous solubility) and a pyridine nitrogen that can act as a critical hydrogen-bond acceptor in kinase hinge-binding regions. As a stable, solid precursor, it is fully compatible with standard peptide coupling reagents, making it a mainstream choice for high-throughput library generation and scale-up manufacturing of orally bioavailable oncology drug candidates [1].

Substituting 6-(4-Methylpiperazin-1-yl)nicotinic acid with its closest structural analogs fundamentally compromises both synthetic processability and downstream pharmacological performance. Replacing this compound with its carbon-isostere, 4-(4-methylpiperazin-1-yl)benzoic acid (the classic Imatinib tail), eliminates the pyridine nitrogen, which frequently serves as an essential hydrogen-bond acceptor for kinase hinge region residues; this single-atom substitution can result in a multifold drop in target kinase affinity. Conversely, substituting with the unmethylated 6-(piperazin-1-yl)nicotinic acid introduces a reactive secondary amine that competes during amide coupling. This forces process chemists to adopt orthogonal protecting group strategies (such as Boc-protection and subsequent acidic cleavage), thereby increasing the number of synthetic steps, reducing overall yield, and inflating manufacturing costs during scale-up [1].

Kinase Hinge-Binding Affinity: Pyridine Core vs. Benzene Isostere

In the optimization of Type II kinase inhibitors (such as ABL, c-KIT, and FGFR inhibitors), the heteroaromatic core of the terminal amide plays a pivotal role in target engagement. Comparative structure-activity relationship (SAR) studies demonstrate that amides derived from nicotinic acid scaffolds maintain critical hydrogen-bonding interactions with the kinase hinge region. When the pyridine core is replaced by a more hydrophobic benzene ring (e.g., using 4-(4-methylpiperazin-1-yl)benzoic acid instead of the nicotinic acid derivative), the resulting compounds exhibit a significant loss in binding affinity, quantified as a >4-fold reduction in ABL kinase activity and a >2-fold reduction in c-KIT activity. The pyridine nitrogen is explicitly required to maintain the hydrogen bond with the kinase backbone [1].

Evidence DimensionKinase Inhibitory Activity (Fold-change in IC50)
Target Compound DataMaintains low-nanomolar baseline potency via hinge-region H-bonding
Comparator Or BaselineBenzene isostere (benzoic acid derivative)
Quantified Difference>4-fold loss of activity against ABL; >2-fold loss against c-KIT
ConditionsIn vitro kinase inhibition assays for Type II inhibitors

Procuring the pyridine-based scaffold is essential for maintaining high-affinity target engagement in kinase inhibitor development, preventing the drastic potency drop seen with benzene analogs.

Synthetic Processability: Direct Amide Coupling Efficiency

For industrial library synthesis, the N-methylated piperazine moiety provides a distinct manufacturability advantage over unmethylated analogs. 6-(4-Methylpiperazin-1-yl)nicotinic acid undergoes direct, single-step amide condensation with primary anilines and aliphatic amines using standard coupling reagents (e.g., HATU/DIPEA in DMF) with typical yields exceeding 80%. In contrast, the unmethylated comparator, 6-(piperazin-1-yl)nicotinic acid, contains a reactive secondary amine that necessitates a 3-step sequence (Boc-protection, coupling, and acidic deprotection) to avoid polymerization and off-target side reactions. This direct processability significantly accelerates hit-to-lead timelines and reduces reagent overhead[1].

Evidence DimensionSynthetic Steps for Amide Formation
Target Compound Data1 step (direct coupling, >80% yield)
Comparator Or Baseline6-(piperazin-1-yl)nicotinic acid (unmethylated)
Quantified DifferenceEliminates 2 synthetic steps (protection and deprotection)
ConditionsStandard HATU/DIPEA mediated amide coupling in DMF at room temperature

Buyers optimizing for library generation speed and scale-up cost should select the N-methylated precursor to bypass costly and time-consuming protection/deprotection cycles.

Physicochemical Optimization: Lipophilicity and Aqueous Solubility

The incorporation of the 6-(4-methylpiperazin-1-yl)nicotinic acid motif is a validated strategy for rescuing the aqueous solubility of highly lipophilic drug scaffolds. Compared to simple benzoic acid derivatives, the combination of the basic tertiary amine (pKa ~8.0) and the pyridine ring synergistically lowers the calculated partition coefficient (cLogP) of the resulting API. This structural feature allows for formulation as stable, water-soluble salts (e.g., mesylate or hydrochloride salts) at physiological pH, directly addressing the poor oral bioavailability that frequently halts the development of flat, multi-ring kinase inhibitors[1].

Evidence DimensionLipophilicity (LogP) and Salt Formation Capability
Target Compound DataLower LogP with basic center (pKa ~8.0) enabling physiological protonation
Comparator Or BaselineNon-basic or benzene-based aryl carboxylic acids
Quantified DifferenceSignificant reduction in cLogP and enablement of highly soluble salt formulations
ConditionsPhysiological pH (7.4) and standard pharmaceutical salt screening

Procuring this specific building block allows formulators to 'bake in' aqueous solubility and favorable pharmacokinetics at the precursor stage, reducing downstream formulation failures.

Synthesis of Type II Kinase Inhibitors

Used as a critical hinge-binding or solvent-exposed tail moiety in the development of targeted therapeutics against ABL, c-KIT, FGFR, and PDGFR, where the pyridine nitrogen is strictly required for optimal target engagement and hydrogen bonding [1].

High-Throughput Combinatorial Library Generation

Ideal for rapid, parallel amide coupling campaigns in oncology drug discovery, leveraging its compatibility with standard reagents (HATU/EDC) without the need for secondary amine protecting groups, thereby accelerating hit-to-lead timelines [1].

API Solubility and Pharmacokinetic Optimization

Procured specifically to append a basic, solubilizing N-methylpiperazine group onto highly lipophilic, planar drug scaffolds, enabling the generation of orally bioavailable hydrochloride or mesylate salts that overcome formulation bottlenecks[1].

XLogP3

-1.6

Wikipedia

6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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